Trimethylphloroglucinol

描述

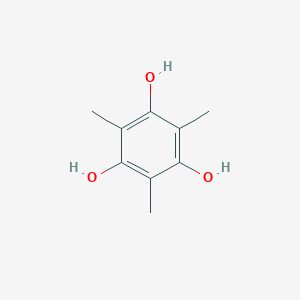

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSXKSWDLYJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196258 | |

| Record name | Trimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-03-0 | |

| Record name | Trimethylphloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Trimethylphloroglucinol

Established Synthesis Routes

Several synthetic pathways have been developed for the production of trimethylphloroglucinol. These routes originate from different starting materials and employ a variety of chemical reactions and catalysts.

Methylation of Phloroglucinol (B13840)

A primary and direct method for synthesizing this compound is through the methylation of phloroglucinol. google.com This process involves the substitution of the hydroxyl groups on the phloroglucinol ring with methyl groups. The reaction can be effectively carried out using methylating agents such as dimethyl sulfate (B86663) in the presence of a base. uq.edu.au

Another approach involves using methanol (B129727) as the methylating agent, catalyzed by an acid like sulfuric acid. patsnap.com In a typical procedure, phloroglucinol is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is then heated under reflux. uq.edu.aupatsnap.com Following the reaction, the product is isolated through extraction and purification. patsnap.com This method offers a straightforward route to this compound, leveraging the readily available starting material, phloroglucinol.

A patent describes a process where phloroglucinol is reacted in methanol with sulfuric acid, followed by a second methylation step using dimethyl carbonate, which is noted as a non-toxic and non-corrosive reagent, enhancing the safety and environmental friendliness of the synthesis. patsnap.com

Table 1: Exemplary Conditions for the Methylation of Phloroglucinol

| Reagents | Catalyst | Solvent | Temperature | Reaction Time | Reference |

| Anhydrous Phloroglucinol, Dimethyl Carbonate | Potassium Carbonate | Dimethyl Sulfoxide | 140°C | 2 hours (post-addition) | patsnap.com |

| Anhydrous Phloroglucinol | Concentrated Sulfuric Acid | Methanol | 80°C | 6 hours | patsnap.com |

| Anhydrous Phloroglucinol | 98% Sulfuric Acid | Methanol | 90°C | 4 hours | patsnap.com |

| Phloroglucinol, Dimethyl Sulphate | Caustic Soda | - | Reflux | - | uq.edu.au |

Preparation from Hexachlorobenzene (B1673134) (Two-step reaction)

An alternative synthesis of this compound starts from hexachlorobenzene. patsnap.com This method proceeds via a two-step reaction. Research has been conducted on synthesizing 1,3,5-trimethoxybenzene (B48636) from hexachlorobenzene through an etherification and subsequent dechlorination reaction, with reported yields around 67.5%. google.com While this pathway exists, the relatively lower yield may render it less favorable for industrial-scale production compared to other methods. google.com

Hydrolysis of sym-Triaminobenzene Homologues

A significant and well-studied route to phloroglucinol and its derivatives, including this compound, involves the hydrolysis of symmetric triaminobenzene and its homologues. researchgate.netthieme-connect.com This multi-step process begins with the reduction of corresponding trinitrobenzene derivatives.

The initial and crucial step in this synthetic sequence is the catalytic hydrogenation of trinitrobenzene homologues to their corresponding triamino derivatives. researchgate.netmdpi.com This reduction of the nitro groups to amino groups is a key transformation that paves the way for the subsequent hydrolysis to the desired phloroglucinol derivative. The process is noted for being an environmentally benign method for producing triamino derivatives. researchgate.net The resulting triaminobenzenes are often isolated as stable sulfuric acid salts. thieme-connect.com

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. Palladium-based catalysts are frequently employed due to their high activity under mild conditions. researchgate.net Specifically, palladium supported on "Sibunit," a type of porous carbon material, has been extensively investigated. researchgate.netcatalysis.ruglobalauthorid.com Studies have shown that a 1% Pd/Sibunit catalyst can be more effective than a 5% version in terms of reaction time and yield of the target triaminobenzene derivative. researchgate.netresearchgate.net The use of Pd/Sibunit allows the reaction to proceed efficiently and can be reused for multiple cycles, which is economically advantageous. mdpi.comresearchgate.net

Besides palladium, other metal catalysts have been explored. Copper-based catalysts, such as copper-aluminum mixed oxides derived from layered double hydroxides and copper phyllosilicate supported on silica (B1680970), have demonstrated high activity and selectivity in the hydrogenation of trinitrobenzenes. thieme-connect.commdpi.comresearchgate.netnih.gov Other catalysts mentioned for the hydrogenation of aromatic nitro compounds include Raney Ni, PtO₂, and various other metals like Pt, Ru, and Rh supported on materials such as activated carbon, SiO₂, and Al₂O₃. researchgate.net

Table 2: Catalysts Used in the Hydrogenation of Trinitrobenzene Derivatives

| Catalyst | Support | Substrate | Key Findings | Reference(s) |

| 1% Pd | Sibunit | 2,4,6-Trinitrotoluene (B92697), 2,4,6-Trinitroxylene, 2,4,6-Trinitromesitylene | Preferable to 5% Pd/Sibunit; shorter reaction time and higher yield. | researchgate.netmdpi.com |

| 6% Pd | Carbon (C) | 1,3,5-Trinitrobenzene, 2,4,6-Trinitrobenzoic Acid | Effective for complete hydrogenation at elevated pressure. | researchgate.net |

| Cu-Al mixed oxides | Layered Double Hydroxides | 1,3,5-Trinitrobenzene and its methyl homologues | Selective formation of corresponding triaminobenzenes. | thieme-connect.com |

| 10% Cu | SiO₂ | 1,3,5-Trinitrobenzene | Achieved 82% yield of triaminobenzene under optimal conditions. | mdpi.comresearchgate.net |

The conditions under which the catalytic hydrogenation is performed significantly influence the reaction's outcome. The choice of solvent, temperature, and hydrogen pressure are key parameters that are optimized to maximize the yield and selectivity of the desired triaminobenzene homologue.

For Pd/Sibunit catalyzed hydrogenations, reactions are often carried out in solvents like methanol or a mixture of methanol and toluene (B28343) at temperatures ranging from 50–55 °C and a hydrogen pressure of 0.5 MPa. researchgate.net An alternative solvent system that has been successfully employed is a mixture of acetone (B3395972) and water, which avoids the use of the more toxic methanol. researchgate.net

When using copper-based catalysts, the reaction conditions can be more demanding. For instance, optimal conditions for a copper-silica catalyst were found to be a temperature of 170 °C and an initial hydrogen pressure of 1.3 MPa. mdpi.comresearchgate.netnih.gov These conditions led to the complete conversion of trinitrobenzene. mdpi.comnih.gov The hydrogenation of nitroarenes using other catalyst systems has been explored under a wide range of conditions, with temperatures up to 140 °C and hydrogen pressures reaching 80 bar. nih.govbohrium.com

Table 3: Reaction Conditions for Catalytic Hydrogenation of Trinitrobenzene Derivatives

| Catalyst System | Solvent | Temperature | Pressure | Substrate | Reference(s) |

| 1% Pd/Sibunit | Methanol or Methanol/Toluene | 50–55 °C | 0.5 MPa | 2,4,6-Trinitrotoluene, etc. | researchgate.net |

| Pd/Sibunit | Acetone/Water (4:1 to 7:1) | - | - | 2,4,6-Trinitrobenzoic Acid | researchgate.net |

| 10% Cu/SiO₂ | - | 170 °C | 1.3 MPa | 1,3,5-Trinitrobenzene | mdpi.comresearchgate.net |

| 6% Pd/C | Ethanol | 50 °C | 5 bar | 1,3,5-Trinitrobenzene | researchgate.net |

| Mn-1 | Toluene | 130 °C | 80 bar | Nitroarenes | nih.gov |

| Co-SiCN | Ethanol/Water (4:1) | 110 °C | 5.0 MPa | Nitrobenzene | bohrium.com |

Hydrolysis of Resultant Amine Salts

A key pathway to obtaining this compound involves the hydrolysis of triaminomesitylene salts. nih.govresearchgate.net This process typically follows the catalytic hydrogenation of a corresponding trinitro-aromatic compound, 2,4,6-trinitromesitylene. nih.gov The hydrogenation, often performed in methanol at 50–55 °C and 0.5 MPa pressure using a Palladium on Sibunit (Pd/Sibunit) catalyst, produces 2,4,6-triaminomesitylene, which is isolated as a sulfuric acid salt in high yield (97%). researchgate.net

The subsequent hydrolysis of this amine salt is a critical step to yield the final polyphenol. nih.gov The reaction involves refluxing the salt in deaerated water, a measure taken to prevent oxidation of the amine salt. nih.gov The hydrolysis of the 2,4,6-triaminomesitylene salt is refluxed for approximately 14 hours. nih.govchemicalbook.com Following the reaction, the mixture is typically filtered while hot, and the product is extracted from the cooled filtrate using a solvent like ethyl acetate (B1210297). nih.govchemicalbook.com This method has been shown to produce this compound with a yield of 82.3% and a purity of ≥ 96% as determined by HPLC. nih.gov

The efficiency of hydrolysis can be influenced by the substitution on the benzene (B151609) ring. nih.gov Electron-donating methyl groups can decrease the compound's activity in nucleophilic substitution reactions. nih.gov A comparative study of mono-, di-, and trimethylated phloroglucinol synthesis demonstrated that the hydrolysis time and resulting yields vary for each homologue. nih.govresearchgate.net

Table 1: Comparative Hydrolysis of Triaminobenzene Homologue Salts

| Starting Amine Salt | Resulting Product | Hydrolysis Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,6-Triaminotoluene Sulfate | 2-Methylphloroglucinol | 24 | 90.3 | nih.govresearchgate.net |

| 2,4,6-Triaminoxylene Sulfate | 2,4-Dimethylphloroglucinol | 35 | 77.0 | nih.govresearchgate.net |

| 2,4,6-Triaminomesitylene Sulfate | 2,4,6-Trimethylphloroglucinol | 14 | 82.3 | nih.govresearchgate.net |

Methyl Formylation Reaction of Phenol and Subsequent Oxidation

The formylation of phenols is a fundamental reaction for introducing an aldehyde group (-CHO) onto a phenolic ring, typically at the ortho position, to create salicylaldehydes. orgsyn.orguio.no Various methods exist for this transformation, such as the Duff reaction, the Reimer-Tiemann reaction, and the Casnati-Skattebøl ortho-formylation method, which uses paraformaldehyde and a MgCl2-Et3N system. uio.no Subsequent oxidation of the resulting aldehyde, for instance through a Dakin oxidation, can convert the formyl group into a hydroxyl group, yielding catechols. uio.no

However, the synthesis of this compound does not typically proceed via a "methyl formylation" of phenol. The structure of this compound features a fully substituted benzene ring with three hydroxyl and three methyl groups. Synthetic strategies therefore focus on either the methylation of the phloroglucinol core or begin with an already methylated precursor like mesitylene (B46885) or its derivatives. nih.govpatsnap.comanu.edu.au For example, Friedel–Crafts acylation of phloroglucinol is a common strategy for creating derivatives, followed by other modifications. anu.edu.auresearchgate.net The synthesis of this compound itself is more directly achieved through the hydrolysis of triaminomesitylene salts, as previously described, or by the comprehensive methylation of phloroglucinol. nih.govpatsnap.com

Novel Synthetic Approaches and Optimization Strategies

Recent advancements in the synthesis of this compound have focused on improving efficiency, safety, and environmental sustainability. patsnap.com

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by following a set of twelve principles, which include preventing waste, maximizing atom economy, and using less hazardous substances. sigmaaldrich.comacs.orgrroij.com

In the context of this compound synthesis, a notable green approach involves replacing hazardous reagents with safer alternatives. patsnap.com A patented method highlights the use of dimethyl carbonate as a methylating agent instead of the highly toxic dimethyl sulfate. patsnap.com Dimethyl carbonate is non-toxic and non-corrosive, which greatly enhances production safety. patsnap.com This method also utilizes sulfuric acid to catalyze the initial reaction with phloroglucinol, which is a simpler and more convenient operation. patsnap.com The use of safer solvents like water or ethanol, and the development of solvent-free reactions, are also core tenets of green chemistry that can be applied to reduce the environmental footprint of chemical processes. jddhs.compurkh.com

Reduction of Byproducts and Environmental Impact

A primary goal of green chemistry is the minimization or elimination of waste. acs.org Solvents are a major contributor to chemical waste, often accounting for 50-80% of the mass in a standard batch operation. skpharmteco.comacs.org Therefore, choosing safer, recyclable solvents or designing solvent-free reactions is critical. skpharmteco.com

In the synthesis of this compound, specific strategies have been developed to reduce byproducts. The use of sulfuric acid as a catalyst in one method is reported to decrease reaction byproducts and reduce damage to production equipment. patsnap.com In the route starting from 2,4,6-trinitromesitylene, the use of a recyclable Pd/Sibunit catalyst for the hydrogenation step is an effective strategy. nih.gov Research shows the catalyst's activity declines negligibly over 10 cycles of reuse, significantly reducing waste. nih.govresearchgate.net This approach aligns with the green chemistry principle of catalysis, where catalytic reagents are superior to stoichiometric ones. sigmaaldrich.comjddhs.com

Enhancement of Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the synthesis of this compound via the hydrolysis of triaminomesitylene sulfate, a yield of 82.3% with a purity of at least 96% (by HPLC) has been achieved. nih.gov The selection of the catalyst in the preceding hydrogenation step is also vital; a 1% Pd/Sibunit catalyst was found to be preferable to a 5% version, as it shortens the reaction time and provides a higher yield of the triaminobenzene intermediate. nih.govresearchgate.net

A greener synthesis method using dimethyl carbonate for methylation also reports an improvement in the quality and yield of the final product. patsnap.com One patent claims this method can produce this compound with a yield of over 90% and a liquid phase purity higher than 99.5%. google.com Careful control over reaction parameters, such as temperature, reaction time, and pH, is essential for achieving these high levels of yield and purity. nih.gov

Derivatization and Analog Synthesis

The core structure of phloroglucinol is a versatile platform for the synthesis of a wide range of derivatives and analogs. anu.edu.auresearchgate.net The synthesis of methylated analogs of phloroglucinol is a prime example of this. nih.gov

The same general synthetic pathway—catalytic hydrogenation of a nitrated benzene derivative followed by hydrolysis of the resulting amine salt—can be used to produce mono-, di-, and trimethylated phloroglucinols. nih.govresearchgate.net By starting with 2,4,6-trinitrotoluene and 2,4,6-trinitroxylene, respectively, 2-Methylphloroglucinol and 2,4-Dimethylphloroglucinol can be synthesized in yields of 90% and 77%. nih.govresearchgate.net This demonstrates a systematic approach to creating a family of related analogs.

Beyond methylation, the phloroglucinol scaffold can undergo other derivatization reactions, such as Friedel-Crafts acylation, which introduces acyl groups to the ring. anu.edu.auresearchgate.net This reaction is used to synthesize numerous naturally occurring phloroglucinol derivatives. anu.edu.au These derivatization and analog synthesis strategies allow for the creation of a diverse library of compounds from a common starting point, enabling further research into their properties and applications.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 2,4,6-Trihydroxy-1,3,5-trimethylbenzene | C9H12O3 |

| 2-Methylphloroglucinol | 2,4,6-Trihydroxytoluene | C7H8O3 |

| 2,4-Dimethylphloroglucinol | 2,4,6-Trihydroxy-m-xylene | C8H10O3 |

| Phloroglucinol | 1,3,5-Trihydroxybenzene | C6H6O3 |

| 2,4,6-Trinitromesitylene | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | C9H9N3O6 |

| 2,4,6-Triaminomesitylene | 1,3,5-Trimethylbenzene-2,4,6-triamine | C9H15N3 |

| 2,4,6-Trinitrotoluene | TNT | C7H5N3O6 |

| 2,4,6-Triaminotoluene | Toluene-2,4,6-triamine | C7H11N3 |

| 2,4,6-Trinitroxylene | 1,3-Dimethyl-2,4,6-trinitrobenzene | C8H7N3O6 |

| 2,4,6-Triaminoxylene | 1,3-Dimethyl-2,4,6-benzenetriamine | C8H13N3 |

| Dimethyl Carbonate | DMC | C3H6O3 |

| Dimethyl Sulfate | Sulfuric acid, dimethyl ester | C2H6O4S |

| Paraformaldehyde | Polyoxymethylene | (CH2O)n |

| Mesitylene | 1,3,5-Trimethylbenzene | C9H12 |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies on derivatives of phloroglucinol, including this compound, have been instrumental in enhancing its therapeutic properties. The methylation of the three hydroxyl groups on the phloroglucinol ring to form 1,3,5-trimethoxybenzene (this compound) is a key modification. This structural change results in a compound with a similar pharmacological profile to its parent, phloroglucinol, but with a duration of action that is approximately six times longer.

The core structure of phloroglucinol has been a scaffold for developing a wide range of derivatives with diverse biological activities. Research has shown that acylphloroglucinols represent the largest group of naturally occurring phloroglucinol derivatives and exhibit activities such as antidepressant, antimicrobial, and anti-inflammatory effects. nih.gov Synthetic exploration has further expanded on this, creating novel derivatives with potent inhibitory effects on various enzymes.

Key SAR findings from various studies on phloroglucinol derivatives are summarized below:

| Derivative Class | Structural Modification | Impact on Activity | Reference |

| Methylated Phloroglucinols | Methylation of hydroxyl groups to form this compound. | Enhanced antispasmodic properties and a significantly longer duration of action compared to phloroglucinol. smarthealer.pk | |

| Acylated Phloroglucinols | Introduction of acyl groups to the phloroglucinol ring. | Confers fatty acid synthase inhibitory activity. nih.gov Diacylphloroglucinol derivatives act as dual inhibitors of iNOS and NF-κB, indicating anti-inflammatory potential. nih.gov | |

| Cinnamyl-substituted Phloroglucinols | Addition of cinnamyl moieties to the phloroglucinol structure. | Creates derivatives with inhibitory effects on enzymes like carbonic anhydrase. tandfonline.com | |

| Xanthoxyline Derivatives | Modifications on a related phloroglucinol-type structure. | Methoxyl and carbonyl groups are identified as critical for antispasmodic activity. researchgate.net |

These studies underscore the importance of the number and position of hydroxyl and methoxyl groups on the aromatic ring for pharmacological activity. tandfonline.com For instance, in xanthoxyline derivatives, which are structurally related to phloroglucinols, the presence of two methoxyl groups was shown to be crucial for potent antispasmodic effects. researchgate.net

Synthesis of this compound Derivatives for Specific Applications

The synthesis of this compound itself and its subsequent derivatives involves several established methodologies. A primary route to this compound (1,3,5-trimethoxybenzene) is the methylation of phloroglucinol. kinsotech.com This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. fengchengroup.com An alternative and environmentally safer method utilizes dimethyl carbonate, which is non-toxic and non-corrosive. patsnap.com

Another significant industrial method involves the catalytic hydrogenation of trinitrobenzene homologues, such as 2,4,6-trinitromesitylene, over a palladium or copper-based catalyst, followed by the hydrolysis of the resulting triaminobenzene intermediates. thieme-connect.com This process yields this compound with good efficiency. thieme-connect.comchemicalbook.com

Once synthesized, this compound serves as a starting material for derivatives with specific applications. For example, 2,4-diamino-1,3,5-trimethoxybenzene, a derivative used in the cosmetic industry, is prepared via the catalytic reduction of 2,4-dinitro-1,3,5-trimethoxybenzene.

The table below outlines common synthetic methods for this compound and its derivatives:

| Target Compound | Precursor(s) | Key Reagents/Catalysts | Application of Derivative | Reference |

| This compound | Phloroglucinol | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Pharmaceutical Intermediate | fengchengroup.com |

| This compound | 2,4,6-Trinitromesitylene | Pd/Sibunit or Cu-Al mixed oxide catalysts, H₂, H₂SO₄ (for hydrolysis) | Pharmaceutical Intermediate | thieme-connect.com |

| This compound | Phloroglucinol | Dimethyl carbonate, Sulfuric acid | Pharmaceutical Intermediate | patsnap.com |

| 2,4-Dichloro-1,3,5-trimethoxybenzene | 1,3,5-Trimethoxybenzene | Trichloroisocyanuric acid | Research/Synthetic Intermediate | |

| 2,4-Diamino-1,3,5-trimethoxybenzene | 2,4-Dinitro-1,3,5-trimethoxybenzene | Catalytic reduction | Coupling agent in hair dyes | google.com |

| Cinnamyl-substituted Phloroglucinols | Phloroglucinol, p-Methoxycinnamyl bromide | Sodium hydride (NaH) | Enzyme Inhibition Studies | tandfonline.com |

Role as an Intermediate in Complex Chemical Syntheses

This compound, often referred to by its chemical name 1,3,5-trimethoxybenzene, is a valuable intermediate in a variety of complex chemical syntheses due to its activated aromatic ring. ontosight.aicymitquimica.comchembk.com

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a key raw material. fengchengroup.com It is notably used in the synthesis of Buflomedil hydrochloride, a vasodilator drug used to treat peripheral vascular disorders. kinsotech.comchembk.comcphi-online.comgoogle.com Its role as an antispasmodic agent, often in combination with phloroglucinol, is also a primary application. The compound's structure serves as a precursor for more complex medicinal compounds where its structural and chemical features are desirable. sarchemlabs.com

Agrochemical Synthesis

This compound is cited as an important intermediate in the synthesis of pesticides and other agrochemicals. kinsotech.comontosight.aicymitquimica.comgoogle.comkinsopharma.com Its derivatives are investigated for potential applications in agrochemistry. sarchemlabs.com While specific commercial agrochemicals derived from this compound are not detailed in the available literature, its established role as a synthetic building block points to its utility in this sector. The synthesis of propesticides, which are structurally modified active ingredients, is a key concept in modern agrochemical design, a field where versatile intermediates like this compound are valuable. nih.gov

Dye and Pigment Production

The utility of this compound extends to the dye and pigment industry. fengchengroup.com A significant application is in the production of oxidative hair dyes, where the derivative 2,4-diamino-1,3,5-trimethoxybenzene functions as a coupling agent. google.com This highlights the versatility of the trimethoxybenzene scaffold in creating functional colorants. The parent compound, phloroglucinol, is a well-known coupling agent for diazo dyes, and its derivatives are essential reactants for producing various dyes and pigments.

Polymer Synthesis

In material science, 1,3,5-trimethoxybenzene is employed as a monomer or co-monomer in polymer synthesis. sarchemlabs.com Its molecular structure contributes to producing polymers with specific thermal and mechanical properties. sarchemlabs.com Research has demonstrated its use in the terpolymerization with 2,4,6-trimethoxyacetophenone and formaldehyde (B43269) to create novel reactive phenolic resins. cnrs.fr These resins possess characteristics of both traditional phenolic resins and advanced reactive polymers. cnrs.fr The aromatic nature of the compound makes it suitable for formulating specialized polymers and resins. sarchemlabs.com

Advanced Spectroscopic and Analytical Characterization of Trimethylphloroglucinol

Chromatographic Techniques for Analysis and Quantification

Chromatographic separation is fundamental to the quality control of trimethylphloroglucinol, allowing for its separation from related substances, impurities, and other active pharmaceutical ingredients.

Reverse-phase HPLC (RP-HPLC) stands as the principal analytical technique for the routine analysis of this compound. Its widespread adoption is due to its high resolution, sensitivity, and adaptability for quantifying the compound in various matrices.

Several HPLC methods have been optimized for the simultaneous determination of this compound and its frequent combination partner, phloroglucinol (B13840). Optimization of chromatographic conditions is crucial to achieve good resolution and a stable baseline in a short run time. scirp.org Key parameters that are typically adjusted include the stationary phase, mobile phase composition, flow rate, and detection wavelength.

One optimized method utilized a C18 YMC column (150 mm x 4.6 mm, 3 µm) with a mobile phase of acetonitrile (B52724) and water. scirp.org Progressive adjustments to the mobile phase proportions and flow rate resulted in well-separated peaks for phloroglucinol and this compound at retention times of approximately 2.391 minutes and 3.735 minutes, respectively, within a 6-minute run time. scirp.org Another established method employs an acetonitrile-water (1:1 v/v) mobile phase with the pH adjusted to 3 using phosphoric acid, a flow rate of 2 ml/minute, and UV detection at 242 nm. nih.govresearchgate.netresearchgate.net This method achieved optimal retention times of 1.29 minutes for phloroglucinol and 2 minutes for this compound. researchgate.net

Further refinement in methodology has led to the use of dual-wavelength detection to enhance specificity. For instance, a method using a Hibar µBondapak ODS C18 column monitors phloroglucinol at 266 nm and this compound at 205 nm. nih.gov Another approach uses a Symmetry C18 column with a mobile phase of Methanol (B129727):Buffer:Sulfuric Acid (60:40:0.3) and UV detection at 234 nm. researchgate.net

Interactive Data Table: Optimized HPLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| C18 YMC (150 x 4.6 mm, 3µm) | Acetonitrile/Water (proportions optimized) | Not specified | 265 | ~3.735 | scirp.org |

| µBondapak C18 | Acetonitrile/Water (1:1 v/v), pH 3 | 2.0 | 242 | 2.0 | nih.govresearchgate.netresearchgate.net |

| Hibar µBondapak ODS C18 | Acetonitrile:Buffer:Sulfuric Acid 0.1M (50:50:0.3 v/v/v) | 1.0 | 205 | Not specified | nih.gov |

| Symmetry C18 | Methanol:Buffer:Sulfuric Acid 0.1mol/l (60:40:03) | 1.0 | 234 | Not specified | researchgate.net |

HPLC methods are integral to the quality control of this compound in bulk drug substances and various pharmaceutical dosage forms, including tablets and injectable solutions. scirp.orgnih.govresearchgate.net These methods are employed to confirm the identity and purity of the compound and to quantify its content, ensuring that it meets the declared specifications. nih.govresearchgate.net The ability of HPLC to separate this compound from its degradation products also makes it a valuable tool for stability-indicating assays. nih.govresearchgate.net Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, and heat, have demonstrated the capability of these HPLC methods to resolve the intact drug from any resulting degradants. nih.govresearchgate.net This is crucial for determining the shelf-life and storage conditions of pharmaceutical products.

The reliability of HPLC methods for this compound analysis is established through rigorous validation in accordance with International Council for Harmonisation (ICH) guidelines. nih.gov Validation studies assess several key parameters to ensure the method is fit for its intended purpose.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other active ingredients, is confirmed. nih.govresearchgate.net

Linearity: A linear relationship between the detector response and the concentration of this compound is demonstrated over a specified range. Studies have reported excellent linearity with correlation coefficients (r²) greater than 0.999. nih.govresearchgate.net One method established a linear range of 5 to 30 nanograms. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value is determined, often through recovery studies. Reported recovery values for this compound are consistently high, typically ranging from 98.44% to 101.24%. nih.govresearchgate.netnih.gov

Precision: The degree of scatter between a series of measurements is evaluated at different levels (repeatability, intermediate precision). The relative standard deviation (RSD) for precision studies is generally found to be low, indicating a high degree of precision. nih.govresearchgate.netijrpns.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of this compound that can be reliably detected and quantified. Reported values vary depending on the method's sensitivity, with LODs as low as 0.4 nanograms and 10-30 picograms/mL, and LOQs of 33-300 picograms/mL. nih.govresearchgate.netnih.govresearchgate.net

Interactive Data Table: Validation Parameters for this compound HPLC Methods

| Validation Parameter | Finding | Reference |

| Linearity (Correlation Coefficient) | > 0.999 | nih.govresearchgate.net |

| Accuracy (Recovery %) | 98.44% - 100.04% | nih.govresearchgate.net |

| Accuracy (Recovery %) | 98.56% - 101.24% | nih.gov |

| Precision (%RSD) | Low, indicating high precision | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.4 ng | nih.govresearchgate.net |

| Limit of Detection (LOD) | 10 pg/mL | nih.gov |

| Limit of Detection (LOD) | 30 pg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 33 pg/mL | nih.gov |

| Limit of Quantification (LOQ) | 300 pg/mL | researchgate.net |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), provides a highly specific and sensitive method for the analysis of this compound. While less common than HPLC for routine quality control, GC-MS is a powerful tool, especially for determining the compound in biological matrices like human plasma. nih.gov Due to the polar nature of the related compound phloroglucinol, a derivatization step, such as silylation, is often required to increase its volatility for GC analysis. nih.gov This technique offers excellent precision and accuracy, with reported coefficients of variation below 15% and a limit of quantitation sensitive enough for pharmacokinetic studies. nih.gov

Thin-Layer Chromatography is a versatile and cost-effective technique used for the separation and identification of this compound. analyticaltoxicology.com It is particularly useful for rapid identity tests and screening purposes. scientificlabs.co.uk High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the simultaneous determination of phloroglucinol and this compound. researchgate.net One such method utilizes HPTLC silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase consisting of ethyl acetate (B1210297), butanol, and ammonia (B1221849) (8:2:0.2, by volume), with densitometric scanning at 210.0 nm for quantification. researchgate.net TLC is also effective for separating various phenolic compounds, and different solvent systems can be employed to achieve desired separations on stationary phases like calcium sulphate. niscpr.res.in

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Approaches

Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance. By measuring the amount of light a sample absorbs, the concentration of the analyte can be determined. These methods are widely used in pharmaceutical analysis for their simplicity, speed, and cost-effectiveness.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a specific type of absorption spectroscopy that operates in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. mu-varna.bg When molecules absorb UV or visible light, it results in the transition of electrons from a ground state to a higher energy excited state. mu-varna.bg The wavelength of maximum absorption (λmax) is characteristic of the substance being analyzed. For this compound (TMG), UV detection has been noted at specific wavelengths, such as 242 nm. researchgate.netnih.gov

This technique is foundational for the quantitative analysis of many pharmaceutical compounds, including this compound. However, when TMG is present in a mixture with other compounds that have similar chemical structures, such as its parent compound Phloroglucinol (PHG), their absorption spectra can severely overlap. dntb.gov.uanih.gov This spectral interference makes direct quantitative analysis challenging, necessitating the use of advanced resolution techniques. dntb.gov.uanih.gov

To accurately quantify this compound in the presence of spectrally interfering substances, several mathematical and computational techniques can be applied to the raw spectrophotometric data. These methods are designed to resolve the convoluted signals from the individual components in a mixture without the need for prior chemical separation. dntb.gov.uaresearchgate.net Several univariate methods, including Derivative Ratio (DR), Ratio Difference (RD), Mean Centering of Ratio spectra (MCR), and the Deconvoluted Fourier (DF) method, have been successfully developed and validated for the simultaneous determination of this compound and Phloroglucinol. dntb.gov.uaresearchgate.net

The Derivative Ratio (DR) technique is a powerful tool for resolving the spectra of binary mixtures. nih.gov The method involves dividing the absorption spectrum of the mixture by the absorption spectrum of a standard solution of one of the components (the divisor). The first derivative of this resulting ratio spectrum is then calculated. nih.govekb.eg This process eliminates the contribution of the divisor compound, and the amplitude of the derivative spectrum at a specific wavelength (the zero-crossing point of the other component) is directly proportional to the concentration of the analyte of interest. nih.gov

For the simultaneous analysis of this compound (TMG) and Phloroglucinol (PHG), this method has been effectively applied. dntb.gov.ua The technique demonstrated linearity over a specific concentration range, allowing for accurate quantification. dntb.gov.uaresearchgate.net

Table 1: Validation Parameters for the Derivative Ratio (DR) Method for this compound Analysis

| Parameter | This compound (TMG) |

|---|---|

| Linearity Range (µg/mL) | 2.5–25.0 |

| Divisor | Standard solution of Phloroglucinol |

Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net

The Ratio Difference (RD) method is another approach that manipulates ratio spectra to resolve overlapping signals. nih.govnih.gov Similar to the DR method, it begins by generating a ratio spectrum by dividing the mixture's spectrum by the spectrum of a standard divisor. nih.gov The core principle of the RD method is to measure the difference in amplitude at two selected wavelengths on the ratio spectrum. This difference is then correlated to the concentration of the target analyte. nih.gov The chosen wavelengths are critical and are selected to ensure that the contribution of the interfering substance is nullified while maximizing the signal from the analyte. nih.gov

This method was successfully applied to quantify this compound in a binary mixture with Phloroglucinol. dntb.gov.ua The validation of the method confirmed its accuracy and precision within a defined concentration range. dntb.gov.uaresearchgate.net

Table 2: Validation Parameters for the Ratio Difference (RD) Method for this compound Analysis

| Parameter | This compound (TMG) |

|---|---|

| Linearity Range (µg/mL) | 2.5–25.0 |

| Selected Wavelengths | Specific to the ratio spectrum generated |

Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net

The Mean Centering of Ratio spectra (MCR) method is a sophisticated chemometric technique used to extract quantitative information from complex, overlapping spectra. nih.govnih.gov The process involves generating the ratio spectrum and then mean-centering it using software like MATLAB. nih.gov Mean centering the vector of the ratio spectrum effectively removes the signal of the interfering component, leaving a signal that is directly proportional to the concentration of the analyte of interest. nih.govresearchgate.net The resulting mean-centered values are then plotted against the corresponding concentrations to create a calibration curve. dntb.gov.ua

This technique has been validated for the simultaneous determination of this compound and Phloroglucinol, proving to be a simple, accurate, and sensitive method for resolving their severely overlapping spectra. dntb.gov.uanih.gov

Table 3: Validation Parameters for the Mean Centering (MCR) Method for this compound Analysis

| Parameter | This compound (TMG) |

|---|---|

| Linearity Range (µg/mL) | 2.5–25.0 |

| Software | MATLAB or similar |

Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net

The Deconvoluted Fourier (DF) method, also known as Fourier deconvolution, is an algorithm-based process used to reverse the effects of convolution on recorded spectral data. nwlifescience.com In spectroscopy, a measured spectrum of a mixture can be viewed as a convolution of the individual spectra of its components. nwlifescience.com Fourier deconvolution utilizes Fourier transforms to mathematically separate these convolved signals, allowing for the resolution of the original, individual component spectra. nwlifescience.comastm.org This method can enhance the resolution of overlapping bands and is particularly useful for quantifying components in complex mixtures. nih.gov

The DF method was one of the univariate approaches applied to resolve the severe spectral overlap between this compound and Phloroglucinol. dntb.gov.uaresearchgate.net The method's ability to determine TMG in the binary mixture was validated, demonstrating its effectiveness in this analytical challenge. dntb.gov.uaresearchgate.net

Table 4: Validation Parameters for the Deconvoluted Fourier (DF) Method for this compound Analysis

| Parameter | This compound (TMG) |

|---|---|

| Linearity Range (µg/mL) | 2.5–25.0 |

| Mathematical Tool | Fourier Transform |

Data sourced from a study on the simultaneous determination of Phloroglucinol and this compound. dntb.gov.uaresearchgate.net

Resolution Techniques for Overlapping Spectra

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the analysis of phloroglucinol and its derivatives like this compound, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed for quantification in various matrices. nih.gov

When subjected to mass spectrometry, this compound is ionized, typically through electrospray ionization (ESI), and the resulting ions are separated based on their m/z ratio. The mass spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns that arise from the loss of methyl groups or other fragments. docbrown.infonist.gov For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₉H₁₂O₃).

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the simultaneous determination of phloroglucinol and this compound. researchgate.netscirp.org These methods utilize specific parent→daughter ion transitions for sensitive and selective quantification. For instance, in the analysis of the parent compound phloroglucinol, a parent molecule ion ([M-H]⁻) at m/z 125 is often monitored in negative ion mode. nih.govnih.gov A similar approach would be applied to this compound, selecting appropriate precursor and product ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to ensure accurate identification and quantification.

Table 1: Illustrative Mass Spectrometry Data for Phloroglucinol Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| Phloroglucinol | Negative ESI | 125 ([M-H]⁻) | 56.9 | nih.govnih.gov |

| 1,3,5-Trimethylbenzene (Mesitylene) | Electron Ionization | 120 ([M]•+) | 105, 91, 77 | docbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For phloroglucinol derivatives, NMR helps in assigning the signals of aromatic protons and carbons. thieme-connect.comnih.gov The symmetrical nature of 1,3,5-substituted compounds like this compound results in simplified spectra.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unequivocal signal assignments, especially in complex molecules. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a specific 2D NMR technique that is particularly valuable for studying the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, which is highly useful for conformational analysis and studying intermolecular interactions, such as those in inclusion complexes. researchgate.net

In the context of this compound, NOESY could be employed to study its interaction with host molecules like cyclodextrins. The formation of an inclusion complex, where the guest molecule (this compound) is encapsulated within the cavity of the host, can be confirmed by observing cross-peaks between the protons of this compound and the inner protons of the cyclodextrin (B1172386) cavity. mdpi.com This provides definitive evidence of inclusion and can help determine the specific orientation of the guest molecule within the host. mdpi.com

Table 2: Application of 2D NMR in Structural Analysis

| 2D NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H spin-spin coupling correlations | Establishing connectivity between adjacent protons. |

| HSQC | Direct ¹H-¹³C correlations | Assigning protons to their directly attached carbon atoms. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Determining the overall carbon skeleton and connectivity. |

| NOESY/ROESY | Through-space correlations between protons | Studying molecular conformation and intermolecular interactions (e.g., inclusion complexes). researchgate.net |

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state form of a material. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a crystalline solid by measuring the scattering of X-rays from the planes of atoms within the crystal lattice. improvedpharma.com

The XRPD pattern of a crystalline material consists of a series of sharp peaks at specific diffraction angles (2θ), whereas an amorphous material produces a broad, diffuse halo. improvedpharma.com This technique is essential in pharmaceutical sciences to identify different crystalline forms (polymorphs), solvates, and hydrates, as these different forms can exhibit distinct physical properties. americanpharmaceuticalreview.com

For this compound, XRPD analysis would reveal its crystalline or amorphous nature. google.com A crystalline sample would produce a characteristic diffraction pattern with peaks at specific 2θ values, the positions and intensities of which are determined by the crystal structure. xrpd.eu This data is crucial for confirming the solid-state form of the compound and ensuring batch-to-batch consistency in manufacturing processes. X-ray diffraction studies on benzene (B151609) and its derivatives have shown that the substitution pattern on the benzene ring significantly influences the molecular packing and the resulting diffraction pattern. aps.orgdocbrown.infowikipedia.org

Table 4: Principles of X-ray Powder Diffraction (XRPD)

| Material State | XRPD Pattern Characteristics | Information Derived |

|---|---|---|

| Crystalline | Sharp, well-defined peaks at specific 2θ angles. improvedpharma.com | Unique crystal lattice structure, identification of polymorphs. americanpharmaceuticalreview.com |

| Amorphous | Broad, diffuse halo with no sharp peaks. improvedpharma.com | Lack of long-range molecular order. |

| Semi-crystalline | Combination of sharp peaks on a broad halo. | Presence of both crystalline and amorphous domains. |

Research on Biological Activities and Mechanisms of Action of Trimethylphloroglucinol

Pharmacological Research and Mechanisms

Trimethylphloroglucinol, a methylated derivative of phloroglucinol (B13840), is recognized for its potent antispasmodic properties, which are particularly effective in addressing disorders of the digestive and urinary tracts. centurionhealthcare.com Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes the modulation of gastrointestinal motility and visceral sensitivity. smarthealer.pk

Antispasmodic Properties

This compound is classified as a non-specific antispasmodic agent. nih.gov It functions as a muscle-relaxing agent, targeting smooth muscles within the body, most notably in the digestive and urinary systems. centurionhealthcare.com This action helps to alleviate pain and discomfort arising from muscle spasms. centurionhealthcare.comcenturionhealthcare.com The compound is often used to manage conditions such as irritable bowel syndrome (IBS), biliary colic, and digestive cramps. centurionhealthcare.comcenturionhealthcare.com Research indicates that its antispasmodic effects are more pronounced in muscles that are already in a state of spasm compared to those in a normal physiological state. nih.gov

A randomized, double-blind, placebo-controlled study investigated the efficacy of a combination of phloroglucinol and this compound in patients experiencing an acute exacerbation of pain associated with IBS. researchgate.net The study found a significant reduction in pain intensity over a one-week treatment period in the group receiving the active compounds compared to the placebo group. researchgate.net

This compound plays a crucial role in regulating gastrointestinal motility. smarthealer.pk It acts as a dual regulator, capable of enhancing tone in hypomotile segments of the gut while concurrently reducing excessive contractions in hypermotile segments. smarthealer.pk This helps in normalizing intestinal muscle contractions and mitigating excessive spasms. smarthealer.pk In patients with IBS, who often exhibit increased fasting and postprandial colonic motility, treatment with related compounds has been shown to effectively reduce these parameters. nih.gov

Visceral hypersensitivity is a key factor in the pathogenesis of conditions like IBS. nih.gov this compound contributes to the alleviation of abdominal pain by modulating visceral sensitivity. smarthealer.pk This modulation helps to reduce the perception of pain originating from the internal organs. centurionhealthcare.comresearchgate.net The interplay between gut microbiota and visceral pain is an area of active research, with evidence suggesting that manipulation of the gut microbiota can influence visceral sensitivity. nih.gov

A primary mechanism underlying the antispasmodic effect of this compound and its parent compound, phloroglucinol, is the direct inhibition of voltage-dependent calcium channels in smooth muscle cells. nih.govncats.io Calcium ions are essential for muscle contraction; by blocking their influx into smooth muscle cells, these compounds induce muscle relaxation. nih.govcvpharmacology.com This action is selective, primarily targeting the affected muscles without significantly interfering with normal gastrointestinal function. centurionhealthcare.com The inhibition of L-type calcium channels is a key component of this mechanism. nih.govfrontiersin.org

The release of neurotransmitters is a critical step in signaling muscle contraction. williams.edu The antispasmodic action of this compound is also linked to the inhibition of neurotransmitter release. smarthealer.pk The process of neurotransmitter release is calcium-dependent; therefore, the blockade of calcium channels can lead to a reduction in neurotransmitter secretion. williams.edu Some studies suggest that the modulation of prostaglandin (B15479496) or nitric oxide release may also be involved in its mechanism of action. nih.govncats.io

This compound's mechanism of action also involves the modulation of opioid receptors. smarthealer.pk Opioid receptors are widely distributed in the gastrointestinal tract and are involved in regulating gut motility and pain perception. nih.gov By interacting with these receptors, this compound can contribute to its pain-relieving and antispasmodic effects. smarthealer.pk The stimulation of mu-opioid receptors, for instance, can inhibit the release of acetylcholine (B1216132) from myenteric neurons, leading to a decrease in gut motility. nih.gov

Synergistic Effects with Phloroglucinol

This compound, a methylated derivative of phloroglucinol, is frequently used in combination with phloroglucinol to enhance its therapeutic effects, particularly as an antispasmodic agent. Research indicates that this combination provides rapid and sustained relief from pain caused by smooth muscle contractions. healthwire.pk The synergistic relationship between these two compounds is based on their complementary pharmacological profiles.

Phloroglucinol is a non-specific antispasmodic that acts directly on smooth muscle cells, leading to their relaxation. researchgate.netdrugbank.com this compound shares this property but is reported to have a duration of action approximately six times longer than that of phloroglucinol. centurionhealthcare.com This extended duration of action complements the rapid onset of phloroglucinol, resulting in a more comprehensive and lasting therapeutic effect. This synergy is particularly beneficial in managing acute pain and discomfort arising from intense spasms in the digestive and urinary tracts. healthwire.pk

Effects on Urogenital and Gastrointestinal Conditions

The primary application of this compound, often in combination with phloroglucinol, is in the management of conditions related to the urogenital and gastrointestinal (GI) systems that are characterized by smooth muscle spasms.

Gastrointestinal Conditions:

Irritable Bowel Syndrome (IBS): Clinical studies have shown that the combination of phloroglucinol and this compound can significantly reduce pain intensity in patients with IBS, particularly during acute exacerbations. researchgate.net It is considered a non-specific antispasmodic that helps alleviate pain in IBS patients. centurionhealthcare.com The compound helps to regulate intestinal muscle contractions, reducing excessive spasms and hypermotility, which are primary sources of pain and discomfort in functional gastrointestinal disorders. smarthealer.pk

Biliary Colic and Other Digestive Spasms: It is widely used for the relief of pain associated with biliary colic and other digestive cramps by relaxing the smooth muscles in the digestive tract. healthwire.pk

Urogenital Conditions:

Renal Colic: The muscle-relaxing properties of this compound are effective in managing the sharp pain associated with renal colic, which is often caused by kidney stones. It eases the painful contractions of the urinary tract muscles. healthwire.pk

Urinary Tract Spasms: It is used to treat spasms of the urinary tract, providing relief from conditions associated with the urethra and bladder. researchgate.net

The following table summarizes the key findings from a randomized, double-blind, placebo-controlled study on the efficacy of a phloroglucinol/trimethylphloroglucinol combination in treating acute pain in IBS patients.

| Metric | Phloroglucinol/Trimethylphloroglucinol Group | Placebo Group | p-value |

| Relative decrease in pain intensity at day 7 | 57.8% ± 31.7% | 46.3% ± 34.7% | 0.0029 |

| Percentage of patients with at least a 50% decrease in pain intensity | 62% | 47% | 0.0078 |

Data from a study by Chassany et al. on acute exacerbation of pain in irritable bowel syndrome. researchgate.net

Anti-inflammatory Effects

Emerging research has highlighted the anti-inflammatory properties of this compound. Its mechanism of action in this regard is believed to involve the modulation of pro-inflammatory pathways. Studies suggest that it can inhibit the expression of pro-inflammatory cytokines and reduce the infiltration of leukocytes into tissues.

In a rat model of cyclophosphamide-induced interstitial cystitis, a condition characterized by bladder inflammation, treatment with phloroglucinol was found to suppress inflammatory responses. pharmacompass.com This was evidenced by a significant decrease in bladder myeloperoxidase (MPO) activity, which is an indicator of inflammation. pharmacompass.com While this study focused on phloroglucinol, the known synergistic and similar mechanistic actions of this compound suggest its contribution to anti-inflammatory outcomes when used in combination. scialert.net Further research points to the potential modulation of prostaglandins (B1171923) and/or nitric oxide release as part of its anti-inflammatory mechanism. researchgate.net

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various studies. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammatory conditions and metabolic disorders.

The antioxidant action of this compound is multifaceted. It can act as a direct scavenger of free radicals, thereby preventing cellular damage caused by reactive oxygen species (ROS). nih.gov Additionally, it can exert indirect antioxidant effects by modulating the body's own antioxidant defense systems. For instance, studies on the related compound phloroglucinol have shown that it can protect cells from oxidative stress-induced damage by activating catalase, a key antioxidant enzyme. pharmacompass.comnih.gov

In a rat model of interstitial cystitis, phloroglucinol treatment was shown to decrease oxidative stress in the bladder. pharmacompass.com Research on phloroglucinol has also demonstrated its ability to mitigate oxidative stress and improve mitochondrial function, which is often compromised by increased free radical formation. pharmacompass.com Given that this compound is a derivative of phloroglucinol, it is suggested to share these antioxidant capabilities. scialert.net

Potential Sedative Effects

While primarily known for its peripheral antispasmodic effects, some evidence suggests that this compound may have central nervous system (CNS) effects, including potential sedative properties. In overdose situations, CNS effects such as dizziness, headache, and confusion have been reported. e-hir.org Concomitant use with other sedatives or CNS depressants may potentiate their effects, leading to excessive drowsiness. e-hir.org

A study evaluating the anti-stress activity of phloroglucinol and its trimethyl ether (this compound) in animal models provided more direct evidence. In a pentobarbital-induced sleep test, repeated daily administration of this compound led to a significant decrease in the onset of sleep and an increase in the duration of sleep in rats. scialert.net The calculated ED50 value of this compound against the stress response was found to be lower than that of phloroglucinol, suggesting a more potent effect in this model. scialert.net However, it is also noted that unlike some other antispasmodic medications, phloroglucinol and this compound typically have minimal side effects and are less likely to cause drowsiness at standard therapeutic doses. drugbank.com

The following table presents data from the pentobarbital (B6593769) sleep test on the effects of this compound.

| Treatment Group | Onset of Sleep (min) | Duration of Sleep (min) |

| Control | 12.50 ± 0.85 | 45.33 ± 4.29 |

| This compound (3 mg/kg/day) | 8.67 ± 0.76 | 74.33 ± 5.33 |

| This compound (10 mg/kg/day) | 6.83 ± 0.60 | 98.67 ± 6.13 |

| This compound (30 mg/kg/day) | 5.50 ± 0.43 | 121.50 ± 7.50 |

*p<0.05 compared to control group. Data from a study by Rauniyar et al. on anti-stress activity. scialert.net

Research into Anti-Diabetic Properties

Recent research has begun to explore the potential anti-diabetic properties of phloroglucinol and its derivatives like this compound. This research is partly driven by the compound's known anti-inflammatory and antioxidant activities, which are relevant to the pathophysiology of diabetes. pharmacompass.com

One study investigated the anti-glycation properties of several common drugs, including this compound. Glycation is a non-enzymatic reaction between sugars and proteins that contributes to diabetic complications. In an in-vitro model using bovine serum albumin and methylglyoxal (B44143) (BSA-MG), this compound demonstrated good anti-glycation activity. nih.gov However, it was found to be inactive in a BSA-glucose assay, indicating that its anti-glycation effects may be specific to certain pathways. nih.gov

A significant area of investigation is the effect of these compounds on non-alcoholic fatty liver disease (NAFLD), liver steatosis, and insulin (B600854) resistance, which are closely linked to type 2 diabetes. pharmacompass.com

In a study using a Wistar rat model of HFD-induced NAFLD, treatment with phloroglucinol was shown to effectively prevent the development of liver steatosis and insulin resistance. pharmacompass.com While the treatment did not prevent weight gain, it significantly mitigated fasting hyperglycemia and impaired insulin responses. pharmacompass.com The protective mechanism was not linked to the inhibition of hepatic lipogenesis or the activation of AMP-activated protein kinase (AMPK), a common target for anti-diabetic drugs like metformin. pharmacompass.com Instead, the beneficial effects were attributed to the improvement of mitochondrial function through the reduction of oxidative stress, enhancement of ATP production, and increased activity of antioxidant enzymes. pharmacompass.com

A pilot intervention in pre-diabetic men also suggested that phloroglucinol can improve postprandial glycemic control and alter lipid metabolism. pharmacompass.com These findings highlight the potential of phloroglucinol and its derivatives as therapeutic agents for NAFLD and insulin resistance. pharmacompass.com

The following table summarizes the effects of phloroglucinol treatment on key metabolic parameters in a high-fat diet (HFD) rat model.

| Parameter | Control Diet | HFD | HFD + Phloroglucinol |

| Fasting Glucose (mmol/L) | 4.8 ± 0.1 | 5.9 ± 0.2 | 5.1 ± 0.2 |

| Insulin Tolerance Test (AUC) | 457 ± 15 | 542 ± 13 | 473 ± 18 |

| Liver Steatosis Grade (0-3) | 0.2 ± 0.1 | 2.6 ± 0.2 | 1.1 ± 0.3 |

Data adapted from a study by Ufnal et al. on the anti-diabetic properties of phloroglucinol. pharmacompass.com

Mitochondrial Protection

Research into the cytoprotective effects of phloroglucinol and its derivatives has highlighted their potential to safeguard mitochondrial function. While direct studies on this compound are part of a broader investigation, the activities of its parent compound, phloroglucinol, offer significant insights. Phloroglucinol has been shown to protect against mitochondrial impairment caused by oxidative stress. dntb.gov.ua It can reduce the loss of mitochondrial membrane potential, a key indicator of mitochondrial health. researchgate.net Furthermore, phloroglucinol has demonstrated the ability to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes, which is crucial for maintaining mitochondrial integrity and function. nih.govresearchgate.net Studies on phloroglucinol's role in non-alcoholic fatty liver disease (NAFLD) have shown that it improves mitochondrial function by enhancing ATP production and reducing oxidative damage. nih.govresearchgate.net These findings suggest that the protective mechanisms of phloroglucinol on mitochondria could be a shared trait among its derivatives, including this compound, warranting further specific investigation into its direct effects.

Gastric Motility Modulation in Metabolic Contexts

This compound, often in conjunction with phloroglucinol, plays a role in modulating gastric motility, particularly in the context of metabolic and functional gastrointestinal disorders. smarthealer.pkekb.eg As an antispasmodic agent, it helps to regulate intestinal muscle contractions, promoting normal motility patterns while reducing excessive spasms that are characteristic of conditions like irritable bowel syndrome (IBS). smarthealer.pk The mechanism of action is believed to involve the direct relaxation of smooth muscle cells. google.com

Research on the parent compound, phloroglucinol, suggests that its spasmolytic activity may be more pronounced in gastric smooth muscles compared to other parts of the gastrointestinal tract, such as the duodenum, ileum, and colon. nih.govmdpi.com This targeted action on the stomach could delay gastric emptying, which in turn may contribute to improved postprandial glycemic control. nih.govresearchgate.net In pre-diabetic individuals, phloroglucinol has been observed to improve postprandial glucose tolerance and alter lipid metabolism, highlighting its potential therapeutic benefits in metabolic disorders. nih.govmdpi.com The modulation of gastric motility by this compound and its parent compound points to their utility in managing symptoms associated with metabolic disturbances. nih.govsmarthealer.pk

Medicinal Chemistry Research and Drug Development

This compound has been a subject of interest in medicinal chemistry, primarily due to its therapeutic properties as an antispasmodic agent. centurionhealthcare.comusbio.net Its development and application are often linked with its parent compound, phloroglucinol. google.com

Lead Compound for Therapeutic Agents

This compound serves as a derivative of phloroglucinol, developed to enhance its pharmacological properties. centurionhealthcare.com The process of modifying the structure of naturally occurring compounds like phloroglucinol is a common strategy in medicinal chemistry to create derivatives with improved potency, selectivity, and safety profiles. smarthealer.pk The methylation of phloroglucinol to form this compound results in a compound with enhanced and prolonged antispasmodic effects. google.comcenturionhealthcare.com This structural modification highlights the role of phloroglucinol and its derivatives as lead compounds for the development of new therapeutic agents aimed at treating conditions characterized by smooth muscle spasms. smarthealer.pk

Drug Repurposing Research

Drug repurposing, the identification of new therapeutic uses for existing drugs, is a cost-effective and time-efficient approach in drug discovery. plos.orgnih.gov this compound has been investigated in this context for its potential anti-glycation properties. plos.org Glycation is a non-enzymatic reaction between sugars and proteins that can lead to diabetic complications. plos.org A study evaluating the anti-glycation activity of several common drugs found that this compound exhibited good anti-glycation activity in a bovine serum albumin-methylglyoxal (BSA-MG) glycation model. plos.org This finding suggests a potential new therapeutic application for this compound in the prevention of glycation-mediated diabetic complications and provides a basis for further investigation and structural modification to improve this activity. plos.org

Co-formulation with Phloroglucinol

This compound is frequently co-formulated with phloroglucinol to achieve a synergistic antispasmodic effect. ekb.egcenturionhealthcare.com This combination is recognized for its ability to provide rapid and sustained relief from pain caused by smooth muscle contractions in the digestive and urinary tracts. centurionhealthcare.com The rationale for this co-formulation lies in the enhanced and prolonged action of this compound compared to phloroglucinol alone. google.comgoogle.com While phloroglucinol acts quickly to alleviate spasms, its methylated derivative, this compound, has a longer duration of action, which is reported to be about six times that of phloroglucinol. google.comgoogle.comgoogle.com This combination is particularly effective in managing acute pain associated with conditions such as irritable bowel syndrome (IBS), renal colic, and biliary colic. google.comcenturionhealthcare.com

Below is a table summarizing the research findings on the co-formulation of this compound and Phloroglucinol.

| Therapeutic Target | Effect of Co-formulation | Supporting Evidence |

| Smooth Muscle Spasms | Enhanced and prolonged spasmolytic effect | Provides rapid and sustained relief from pain due to synergistic action. centurionhealthcare.com |

| Irritable Bowel Syndrome (IBS) | Reduction in pain intensity | Effective in managing acute pain exacerbations in IBS patients. ekb.egresearchgate.net |

| Biliary and Urinary Tract Disorders | Relief from spasmodic pain | Used for conditions like biliary colic and renal colic. google.comcenturionhealthcare.com |

Biochemical Pathways and Cellular Interactions

The therapeutic effects of this compound are rooted in its interactions at the cellular level and its influence on specific biochemical pathways. As a derivative of phloroglucinol, it shares some mechanistic characteristics with its parent compound. google.comcenturionhealthcare.com

One of the proposed mechanisms of action for phloroglucinol and its derivatives is the direct inhibition of voltage-dependent calcium channels in smooth muscle cells. nih.gov By blocking these channels, the influx of calcium is reduced, leading to muscle relaxation and an antispasmodic effect. smarthealer.pk

Furthermore, part of the relaxant properties of these compounds is attributed to the inhibition of the enzyme catechol-O-methyltransferase (COMT). google.comgoogle.comgoogle.com COMT is involved in the breakdown of catecholamines, and its inhibition can lead to the relaxation of smooth muscles. nih.gov

In the context of drug repurposing, this compound has been shown to have anti-glycation activity. plos.org This suggests an interaction with the biochemical pathways involved in the non-enzymatic glycation of proteins, which could be beneficial in preventing diabetic complications. plos.org

The table below outlines the known biochemical interactions of this compound.

| Interacting Molecule/Pathway | Mechanism of Interaction | Consequence of Interaction |

| Voltage-dependent calcium channels | Direct inhibition | Reduced calcium influx, leading to smooth muscle relaxation. smarthealer.pknih.gov |

| Catechol-O-methyltransferase (COMT) | Inhibition of enzyme activity | Contributes to smooth muscle relaxation. google.comgoogle.comgoogle.comnih.gov |

| Protein Glycation Pathway | Inhibition of non-enzymatic glycation | Potential to prevent glycation-mediated diabetic complications. plos.org |

Biotechnological Applications and Potential

The pursuit of sustainable and environmentally benign manufacturing processes has driven research into the biotechnological production of valuable chemical compounds. This compound, as a derivative of phloroglucinol, is part of this green chemistry revolution. Biotechnological interest primarily centers on the microbial synthesis of its precursor, phloroglucinol, from simple, renewable carbon sources, which can subsequently be methylated to form this compound. This approach circumvents the harsh conditions and environmental concerns associated with traditional chemical synthesis. nih.govnih.gov

The core of this biotechnological strategy lies in metabolic engineering, particularly of microorganisms like Escherichia coli and Pseudomonas fluorescens. nih.govgoogle.comgoogle.com These organisms are engineered to serve as whole-cell biocatalysts for the production of phloroglucinol. google.com The central biochemical reaction involves the conversion of malonyl-CoA, a common metabolite in cells, into phloroglucinol. This key step is catalyzed by the enzyme phloroglucinol synthase (PhlD), originally identified in Pseudomonas fluorescens. nih.govnih.gov By introducing the gene encoding PhlD into a host organism like E. coli, researchers can establish a novel biosynthetic pathway. nih.govnih.gov

Further enhancements to this process involve optimizing the carbon flux towards malonyl-CoA to increase the final product yield. One successful strategy in engineered E. coli involved using acetate (B1210297), a low-cost and abundant carbon source, for phloroglucinol biosynthesis. nih.gov To maximize the carbon flow towards the desired product, endogenous metabolic pathways that compete for the same precursors are often downregulated. For instance, the knockdown of the citrate (B86180) synthase enzyme (GltA) using the CRISPRi system has been shown to redirect acetyl-CoA, derived from acetate, towards malonyl-CoA and subsequent phloroglucinol production, significantly improving the titer. nih.gov

Research has demonstrated the feasibility of these methods, achieving notable production yields. These advancements underscore the potential of using engineered microbes as cellular factories for producing phloroglucinol, which is a direct precursor for this compound and other valuable derivatives. google.comgoogle.com

Detailed Research Findings on Phloroglucinol Biosynthesis

| Host Organism | Engineering Strategy | Carbon Source | Phloroglucinol Titer (mg/L) |

| E. coli BL21(DE3) | Expression of PhlD and ACCase | Glucose | 1107 ± 12 |

| E. coli BL21(DE3) | Basic expression for acetate utilization | Acetate | 228 ± 15 |

| E. coli BL21(DE3) | Knockdown of citrate synthase (GltA) via CRISPRi | Acetate | 284 ± 8 |

Data sourced from metabolic engineering studies on E. coli. nih.gov

Supramolecular Chemistry and Inclusion Studies of Trimethylphloroglucinol

Formation of Supramolecular Adducts

Phloroglucinol (B13840) and its derivatives are known to form supramolecular adducts through various non-covalent interactions. The electron-rich nature of the aromatic ring allows it to act as a π-nucleophile, facilitating addition reactions to form stable adducts. For instance, flavylium (B80283) salts can react with phloroglucinol in methanol (B129727) to yield adducts in moderate to good yields. researchgate.net This reactivity underscores the capacity of the phloroglucinol moiety to participate in the construction of more complex supramolecular systems. The formation of these adducts is a fundamental aspect of its supramolecular chemistry, paving the way for its use in more complex structures like inclusion compounds and liquid crystals.

Interaction with Cyclodextrins (e.g., γ-Cyclodextrin)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate guest molecules to form inclusion complexes. nih.govresearchgate.net The interaction between phloroglucinol and γ-cyclodextrin (γ-CD) has been studied to understand this host-guest chemistry. Phloroglucinol readily forms a 1:1 solid inclusion compound with γ-cyclodextrin. mdpi.comresearchgate.net This complexation occurs through the inclusion of the hydrophobic part of the phloroglucinol molecule inside the γ-CD cavity. mdpi.com The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule. nih.gov

The formation of a true inclusion compound between phloroglucinol and γ-cyclodextrin in the solid state is confirmed by various analytical techniques, which distinguish the complex from a simple physical mixture of the components. nih.govmdpi.comresearchgate.net Techniques such as Fourier-transform infrared spectroscopy (FTIR), thermal analysis (TGA and DTA), and X-ray powder diffraction (XRD) provide definitive evidence of complexation. mdpi.comresearchgate.net

The powder XRD pattern of the inclusion complex is distinct from the simple superposition of the patterns of the individual components, which is a key indicator of the formation of a new solid phase. nih.gov In the case of the phloroglucinol-γ-CD complex, the diffractogram shows a pattern indicative of a new, primarily amorphous phase, which is different from the highly crystalline patterns of the starting materials. mdpi.com Thermal analysis reveals that the thermal decomposition profile of the complex is different from that of the individual molecules, suggesting an alteration in their thermal stability due to inclusion. mdpi.com Similarly, FTIR spectroscopy shows shifts in the characteristic vibrational bands of phloroglucinol upon complexation, indicating changes in its molecular environment. researchgate.net

Table 1: Solid-State Characterization Techniques for Phloroglucinol-γ-CD Inclusion Complex

| Analytical Technique | Observation | Implication |

| Powder X-Ray Diffraction (XRD) | The diffractogram of the complex lacks the sharp peaks of crystalline phloroglucinol and shows a pattern different from a physical mixture, often appearing more amorphous. mdpi.com | Confirms the formation of a new solid phase and the loss of the original crystallinity of the guest molecule, indicating true inclusion. nih.govmdpi.com |